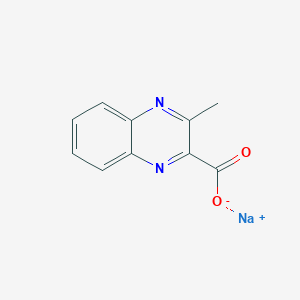

Sodium 3-methylquinoxaline-2-carboxylate

Description

Significance of N-Heterocyclic Compounds in Organic Synthesis and Medicinal Chemistry Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, represent a vast and vital class of organic molecules. Among these, nitrogen-containing heterocycles (N-heterocycles) are of paramount importance, forming the structural backbone of a multitude of natural and synthetic compounds. nih.gov Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle. nih.govmdpi.com

The significance of N-heterocycles stems from their versatile chemical properties and their ability to engage in various biological interactions. The nitrogen atom can act as a hydrogen bond donor or acceptor, a crucial feature for binding to biological targets like enzymes and receptors. nih.gov This capability makes N-heterocyclic scaffolds privileged structures in drug design. openmedicinalchemistryjournal.com They are integral components of many essential biological molecules, including nucleic acids (DNA and RNA), vitamins, and alkaloids. nih.gov In organic synthesis, they serve as versatile building blocks for creating complex molecular architectures. nih.gov The broad spectrum of pharmacological activities exhibited by N-heterocycles—including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties—cements their central role in medicinal chemistry and the ongoing search for novel therapeutic agents. mdpi.com

Overview of Quinoxaline (B1680401) Scaffolds and their Diverse Research Interests

Within the extensive family of N-heterocycles, the quinoxaline scaffold has garnered significant attention from the scientific community. benthamdirect.com Structurally, quinoxaline, also known as benzopyrazine, consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mdpi.com This aromatic bicyclic system is a versatile core that has been explored for a wide array of applications. rsc.orgresearchgate.net

While rare in nature, synthetic quinoxalines are found in several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. sapub.org The research interest in quinoxaline derivatives is driven by their remarkably broad spectrum of biological activities. nih.gov Numerous studies have demonstrated their potential as therapeutic agents, and the scaffold is a key component in several marketed drugs. nih.gov

The diverse pharmacological profile of quinoxaline derivatives has made them a focal point in drug discovery and development. mdpi.comsapub.org Beyond their medicinal applications, quinoxaline scaffolds are also utilized in materials science as dyes, fluorescent materials, and organic semiconductors. rsc.org

Table 1: Investigated Biological Activities of Quinoxaline Derivatives

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria, including Mycobacterium tuberculosis, and fungi. | sapub.orgcore.ac.uk |

| Anticancer | Shows cytotoxic effects against various cancer cell lines and can act as protein kinase inhibitors. | sapub.orgnih.govnih.gov |

| Antiviral | Activity has been reported against several viruses, including herpes simplex virus. | sapub.org |

| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory effects comparable to standard drugs. | core.ac.uknih.gov |

| Antimalarial | The scaffold is being investigated for its potential to combat malaria-causing protozoa. | sapub.orgnih.gov |

| Antidepressant | Some quinoxaline carboxamides have shown potential as serotonin (B10506) (5-HT3) receptor antagonists. | sapub.orgcore.ac.uk |

| Antiprotozoal | Activity has been observed against various protozoa, including those causing amoebiasis and leishmaniasis. | mdpi.comcore.ac.uk |

Contextualization of Quinoxaline-2-carboxylates within the Quinoxaline Family

The functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties. One important subclass is the quinoxaline-2-carboxylates, which feature a carboxylic acid or carboxylate ester group at the 2-position of the quinoxaline ring system.

The introduction of this functional group significantly influences the molecule's electronic properties and potential for interaction with biological targets. Quinoxaline-2-carboxylic acid and its derivatives have been investigated as analytical reagents for the determination of metal salt solubility and the thermal behavior of metal complexes. consensus.app In medicinal chemistry, this subclass has been a fertile ground for the development of new therapeutic agents. For instance, various esters and amides derived from quinoxaline-2-carboxylic acid have been synthesized and evaluated for their biological activities. nih.gov Research has shown that derivatives of quinoxaline-2-carboxylic acids can act as prodrugs with potent antitubercular activity against Mycobacterium tuberculosis. nih.gov The carboxylate moiety provides a handle for creating diverse libraries of compounds through esterification or amidation, enabling systematic exploration of structure-activity relationships. sapub.orgnih.gov

Research Landscape Surrounding Substituted Quinoxaline-2-carboxylates, including Sodium 3-methylquinoxaline-2-carboxylate and its Acid Precursors

Further substitution on the quinoxaline-2-carboxylate scaffold allows for more precise modulation of activity. The research landscape for substituted quinoxaline-2-carboxylates is particularly active in the area of infectious diseases and oncology. nih.govresearchgate.netsemanticscholar.org

A key precursor in this area is 3-methylquinoxaline-2-carboxylic acid . This compound is notable not only as a synthetic intermediate but also as a major metabolite of the veterinary antibiotics and growth promoters Olaquindox (B1677201) and Carbadox. chemicalbook.com Its presence has been used as a marker for the use of these substances in livestock. chemicalbook.com The synthesis of 3-methylquinoxaline-2-carboxylic acid can be achieved, for example, by the hydrolysis of its corresponding methyl ester. chemicalbook.com

Table 2: Chemical Properties of 3-Methylquinoxaline-2-carboxylic acid

| Property | Value | References |

|---|---|---|

| CAS Number | 74003-63-7 | alfa-chemistry.comesslabshop.com |

| Molecular Formula | C₁₀H₈N₂O₂ | alfa-chemistry.com |

| Molecular Weight | 188.18 g/mol | alfa-chemistry.com |

| Appearance | Yellow Solid | chemicalbook.com |

| Melting Point | 168-170 °C | alfa-chemistry.com |

| Boiling Point | 347.1 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.355 g/cm³ | alfa-chemistry.com |

The sodium salt of this acid, This compound , is the specific compound of interest. As a salt, it generally exhibits greater aqueous solubility than its acid precursor, which can be advantageous for certain biological assays and formulation studies.

Research into derivatives of 3-methylquinoxaline-2-carboxylate has yielded promising results. Specifically, the 1,4-dioxide derivatives of this scaffold have been a major focus. The addition of N-oxide groups can enhance the biological activity of quinoxalines. mdpi.com Studies on ethyl and benzyl (B1604629) esters of 3-methylquinoxaline-2-carboxylate 1,4-dioxides, with various substituents on the benzene ring, have demonstrated good antitubercular activity, including efficacy in macrophage models and against drug-resistant strains of M. tuberculosis. nih.govnih.gov These findings highlight that the derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide represent a promising scaffold for developing novel antimycobacterial drugs. mdpi.comnih.gov This ongoing research underscores the importance of the 3-methylquinoxaline-2-carboxylate framework as a template for designing new and more effective therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.Na/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6;/h2-5H,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTKKQJBTCKSPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoxaline 2 Carboxylate Derivatives

Established Synthetic Pathways to 3-Methylquinoxaline-2-carboxylic Acid and its Esters

Established synthetic routes to 3-methylquinoxaline-2-carboxylic acid and its corresponding esters are well-documented in the chemical literature. These methods often involve multi-step sequences, commencing from readily available starting materials.

A foundational and widely employed method for the synthesis of the quinoxaline (B1680401) core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov A variation of this approach utilizes α-halogenated-β-ketoesters as the dicarbonyl equivalent. This reaction proceeds via an initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto the carbonyl carbon of the ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system. A patent describes the synthesis of 3-methyl-quinoxaline-2-carboxylic acid through a two-step reaction involving cyclization and hydrolysis, using an amine and an α-halogenated-β-ketoester as raw materials. google.com

A typical reaction scheme is presented below:

o-Phenylenediamine (B120857) + α-Halogenated-β-ketoester → Intermediate → 3-Methylquinoxaline-2-carboxylate Ester

The choice of the α-halogenated-β-ketoester is crucial as it dictates the substituent at the 3-position of the resulting quinoxaline. For the synthesis of 3-methylquinoxaline-2-carboxylate derivatives, an α-halogenated derivative of acetoacetate (B1235776) is commonly employed. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired product.

The conversion of quinoxaline-2-carboxylate esters to their corresponding carboxylic acids is a straightforward yet critical step in the synthesis of compounds like 3-methylquinoxaline-2-carboxylic acid. This transformation is typically achieved through hydrolysis, which can be carried out under either acidic or basic conditions. mnstate.edu

Basic hydrolysis is frequently preferred and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. google.comnih.gov The reaction mixture is typically heated to facilitate the cleavage of the ester bond. Following the completion of the reaction, an acidification step is necessary to protonate the resulting carboxylate salt and precipitate the free carboxylic acid. mnstate.edu

A patent application details a method for synthesizing 3-methyl-quinoxaline-2-carboxylic acid where the hydrolysis of the ester intermediate is achieved by adding a 5%-20% aqueous solution of sodium hydroxide and heating with stirring for 1-6 hours. google.com Similarly, in the context of synthesizing 2,3-diarylquinoxaline carboxylic acids, ester hydrolysis of a methyl carboxylate precursor has been demonstrated. researchgate.netuni-konstanz.dethieme-connect.de

The general mechanism for basic hydrolysis is as follows:

Nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide leaving group.

Deprotonation of the resulting carboxylic acid by the alkoxide to form the carboxylate salt.

Protonation of the carboxylate salt during acidic workup to yield the final carboxylic acid.

An alternative synthetic route to quinoxaline derivatives involves the reduction of quinoxaline-1,4-dioxide precursors. These N-oxide compounds can be synthesized through various methods, including the Beirut reaction. mdpi.com The subsequent reduction of the N-oxide moieties provides a pathway to the corresponding quinoxaline.

The reduction of quinoxaline-1,4-dioxides can be accomplished using a variety of reducing agents. A common and effective reagent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). researchgate.netresearchgate.net This method has been successfully employed for the di-reduction of methyl 2-amide-3-methylquinoxaline-7-carboxylate 1,4-di-N-oxide and methyl 2-phenylamide-3-methylquinoxaline-7-carboxylate 1,4-di-N-oxide to their respective quinoxaline derivatives. researchgate.net

Amines and functionalized hydrazines have also been shown to unexpectedly reduce ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide to the corresponding quinoxaline and mono-N-oxide derivatives. researchgate.netmdpi.org The choice of reducing agent and reaction conditions can sometimes allow for the selective reduction of one N-oxide group, leading to the formation of quinoxaline-1-oxide intermediates. A patent application also describes a method for synthesizing 3-methyl-quinoxaline-2-carboxylic acid from olaquindox (B1677201) (a quinoxaline-1,4-dioxide derivative) via a deoxygenation reaction using sodium dithionite followed by hydrolysis. google.com

The presence of electron-withdrawing substituents on the quinoxaline ring can facilitate the reduction process. mdpi.com This approach offers a valuable alternative for accessing quinoxaline scaffolds that may be difficult to obtain through direct condensation methods.

The synthesis of complex quinoxaline-2-carboxylate derivatives often necessitates multi-step synthetic sequences that involve the formation and subsequent derivatization of key intermediates. nih.gov These approaches provide the flexibility to introduce a wide range of functional groups onto the quinoxaline core, enabling the fine-tuning of the molecule's properties.

An illustrative example of a multi-step synthesis begins with the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) to yield 2-hydroxy-3-methylquinoxaline. nih.gov This intermediate can then be treated with phosphorus oxychloride (POCl₃) to afford 2-chloro-3-methylquinoxaline. nih.gov The reactive chlorine atom at the 2-position serves as a handle for further functionalization. For instance, it can be displaced by various nucleophiles, such as phenols, to introduce new substituents. nih.gov

Another strategy involves the synthesis of quinoxaline sulfonyl chloride derivatives, which can then be reacted with various amines to produce a library of quinoxaline sulfonamides. rsc.org Similarly, the derivatization of α-hydroxy ketones can lead to the formation of quinoxaline derivatives through a one-pot, two-step procedure. rsc.org The synthesis of deuterium-labeled 3-methylquinoxaline-2-carboxylic acid has also been reported, starting from aniline-d5, highlighting a specialized multi-step approach. bohrium.com

These multi-step strategies, coupled with the derivatization of intermediates, are indispensable for creating diverse libraries of quinoxaline-2-carboxylate derivatives for various applications.

Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies. In the context of quinoxaline synthesis, green chemistry principles have been applied to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction work-up procedures. nih.gov

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents in a variety of chemical transformations, including the synthesis of quinoxalines. nih.govjchemlett.com These salts, which are liquid at or near room temperature, offer several advantages, such as low vapor pressure, high thermal stability, and the ability to be recycled and reused. google.comnih.gov

Acidic ionic liquids have proven to be particularly effective as both solvents and catalysts for the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds to form quinoxalines. aip.orgoiccpress.com The use of Brønsted acidic ionic liquids can facilitate the reaction under solvent-free conditions at room temperature, leading to high yields, short reaction times, and a simple work-up. aip.orgresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. oiccpress.com

A patent discloses a method for the synthesis of 3-methyl-quinoxaline-2-carboxylic acid based on an ionic liquid system, where the ionic liquid acts as both the solvent and catalyst for the cyclization reaction, allowing it to proceed at room temperature with high yield and purity. google.com The non-volatile nature of the ionic liquid also allows for its recovery and reuse, reducing both cost and environmental impact. google.com The use of ionic liquids represents a significant advancement in the sustainable synthesis of quinoxaline derivatives.

Data Tables

Table 1: Examples of Synthetic Methods for Quinoxaline-2-carboxylate Derivatives

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Condensation | o-Phenylenediamine, α-Halogenated-β-ketoester | Ionic liquid (solvent and catalyst) | 3-Methylquinoxaline-2-carboxylic acid | google.com |

| Hydrolysis | Quinoxaline-2-carboxylate ester | NaOH (aq), heat | Quinoxaline-2-carboxylic acid | google.comnih.gov |

| Reduction | Quinoxaline-1,4-dioxide precursor | Sodium dithionite (Na₂S₂O₄) | Quinoxaline | researchgate.netresearchgate.net |

| Multi-step Synthesis | o-Phenylenediamine, Ethyl pyruvate | POCl₃, various nucleophiles | Functionalized 3-methylquinoxalines | nih.gov |

| Green Synthesis | o-Phenylenediamine, 1,2-Dicarbonyl compound | Brønsted acidic ionic liquid, room temp. | Quinoxaline | aip.orgoiccpress.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving product yields. e-journals.inudayton.edu This technique utilizes microwave energy to heat reactants directly and efficiently, leading to faster reaction rates and sometimes altered selectivity compared to conventional heating. acs.org For the synthesis of quinoxaline derivatives, microwave irradiation has been successfully applied, often under solvent-free conditions, which further enhances the green credentials of the process. e-journals.inudayton.edu

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is particularly amenable to microwave heating. e-journals.in Studies have shown that this approach can lead to excellent yields (80-90%) in as little as 3.5 minutes, with a cleaner reaction profile and easier work-up. e-journals.in Various catalysts and supports, such as acidic alumina, can be employed in these reactions to further enhance efficiency. researchgate.net The use of microwave-assisted synthesis represents a significant advancement, offering a rapid, safer, and more environmentally benign route to quinoxaline derivatives. e-journals.inudayton.edu

Research has demonstrated the effectiveness of microwave-assisted synthesis for various quinoxaline derivatives. For instance, the reaction between o-phenylenediamine and α-hydroxy ketones in acetic acid under microwave irradiation provides a rapid and high-yielding pathway to the desired products. arkat-usa.org This method avoids the need for costly and often harmful solvents, aligning with the principles of green chemistry. udayton.edu

| Reactants | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Diamines and Dicarbonyls | Microwave | Solvent-free | 3.5 minutes | 80-90% | e-journals.in |

| o-phenylenediamine and α-hydroxy ketones | Microwave | Acetic acid | Short | High | arkat-usa.org |

| 1,2-diamines and 1,2-dicarbonyls | Conventional | Refluxing solvent | 2-12 hours | 34-85% | arkat-usa.org |

One-Pot Synthetic Strategies

A common one-pot strategy involves the reaction of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds using a range of catalysts such as CuSO4·5H2O, iodine, or various nanoparticles. sapub.org These procedures are often operationally simple and align with green chemistry principles. sapub.org Another innovative one-pot approach involves the aerobic oxidation of benzyl (B1604629) ketones to benzils, followed by condensation with aromatic 1,2-diamines, all within the same reaction vessel. organic-chemistry.org This method uses air as the oxidant, further enhancing its environmental friendliness. organic-chemistry.org

Catalyst-free protocols have also been developed. For instance, the reaction of o-phenylenediamine with phenacyl bromide in refluxing ethanol provides a straightforward, one-pot synthesis of quinoxaline derivatives in good yields (70-85%). nih.gov These strategies highlight the versatility and efficiency of one-pot reactions in synthesizing the quinoxaline scaffold. nih.govasianpubs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing waste and energy consumption. For the synthesis of quinoxaline derivatives, key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. nih.gov

The choice of catalyst can have a profound impact on the reaction outcome. A wide array of catalysts, from simple inorganic salts like copper sulfate (B86663) to complex organocatalysts and nanoparticles, have been investigated for quinoxaline synthesis. sapub.orgnih.gov The optimal catalyst often depends on the specific substrates and the desired reaction pathway. For example, in the synthesis of 2,3-disubstituted quinoxalines, catalysts like PdCl2 and CuCl2 have been used effectively in a one-pot procedure. sapub.org

Solvent selection is another critical factor. While traditional organic solvents are often used, there is a growing trend towards using greener solvents like water or ethanol, or even performing reactions under solvent-free conditions, particularly in microwave-assisted synthesis. e-journals.innih.gov The solvent can influence reactant solubility, reaction rates, and even the product distribution.

Temperature and reaction time are intrinsically linked. Microwave-assisted synthesis, for example, allows for rapid heating to high temperatures, drastically reducing reaction times. e-journals.in In conventional heating methods, optimization involves finding the lowest possible temperature and shortest time that still provides a high yield of the desired product. A study on the electrosynthesis of quinoxalines demonstrated that the best yield was achieved at 100 °C; lower or higher temperatures resulted in decreased yields. researchgate.net

The following table illustrates the effect of varying reaction conditions on the yield of a model quinoxaline synthesis.

| Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H2C2O4·2H2O | DMA | 100 | 68 | researchgate.net |

| HCOOH | DMA | 100 | 64 | researchgate.net |

| CH3COOH | DMA | 100 | 53 | researchgate.net |

| TFA | DMA | 100 | 50 | researchgate.net |

| TsOH | DMA | 100 | 43 | researchgate.net |

| H2C2O4·2H2O | DMSO | 100 | 60 | researchgate.net |

This systematic optimization allows for the development of robust and efficient synthetic protocols for Sodium 3-methylquinoxaline-2-carboxylate and its derivatives, ensuring high product quality and process sustainability. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions Involving the Carboxylate Functional Group

The carboxylate moiety is a versatile functional group that serves as a primary site for the chemical modification of Sodium 3-methylquinoxaline-2-carboxylate. Through reactions such as esterification and amidation, a diverse array of derivatives can be synthesized, enabling the exploration of their potential applications.

Standard esterification methods, such as the Fischer esterification, can be employed to convert 3-methylquinoxaline-2-carboxylic acid (the protonated form of the sodium salt) into its corresponding esters. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or tosic acid. The equilibrium of the reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Table 1: Representative Esterification Reactions of 3-methylquinoxaline-2-carboxylic acid

| Alcohol | Catalyst | Product |

| Methanol (B129727) | H₂SO₄ | Methyl 3-methylquinoxaline-2-carboxylate |

| Ethanol (B145695) | TsOH | Ethyl 3-methylquinoxaline-2-carboxylate |

| Isopropanol | H₂SO₄ | Isopropyl 3-methylquinoxaline-2-carboxylate |

This table presents plausible esterification reactions based on general organic chemistry principles.

Amidation reactions of 3-methylquinoxaline-2-carboxylic acid are crucial for the synthesis of various biologically relevant compounds. These reactions typically proceed via the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. The resulting 3-methylquinoxaline-2-carbonyl chloride can then be treated with a primary or secondary amine to yield the corresponding amide.

The synthesis of N-substituted quinoxaline-2-carboxamides has been reported through the activation of quinoxaline-2-carboxylic acid with oxalyl chloride, followed by reaction with the desired amine. nih.gov This methodology is directly applicable to 3-methylquinoxaline-2-carboxylic acid for the generation of a library of carboxamide derivatives. The reaction proceeds under mild conditions and is tolerant of a variety of functional groups on the amine component.

Table 2: Synthesis of Quinoxaline-2-carboxamide Derivatives

| Amine | Activating Agent | Product |

| Aniline | Oxalyl Chloride | N-phenyl-3-methylquinoxaline-2-carboxamide |

| Benzylamine | Oxalyl Chloride | N-benzyl-3-methylquinoxaline-2-carboxamide |

| Morpholine | Oxalyl Chloride | (3-methylquinoxalin-2-yl)(morpholino)methanone |

This table illustrates the synthesis of various amide derivatives from 3-methylquinoxaline-2-carboxylic acid.

Substituent Effects on Reactivity and Selectivity

The reactivity of the carboxylate group in 3-methylquinoxaline-2-carboxylate is influenced by the electronic properties of the quinoxaline (B1680401) ring system and the presence of substituents. The quinoxaline nucleus is inherently electron-withdrawing, which enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack.

A study on the effect of substituents at the 2-position of monosubstituted quinoxalines in nucleophilic substitution reactions provides insights into the reactivity. nih.gov While this study does not directly examine the carboxylate group, the principles can be extended. Electron-donating groups on the benzene (B151609) ring portion of the quinoxaline would be expected to decrease the reactivity of the carboxylate group towards nucleophiles by increasing electron density on the ring system. Conversely, electron-withdrawing substituents would further enhance the reactivity. The methyl group at the 3-position has a modest electron-donating effect through hyperconjugation, which may slightly attenuate the reactivity of the adjacent carboxylate group compared to an unsubstituted quinoxaline-2-carboxylate.

Exploration of Novel Synthetic Pathways for New Analogues

The development of novel synthetic routes to analogues of 3-methylquinoxaline-2-carboxylate is an active area of research, driven by the quest for new compounds with unique properties. One approach involves the modification of the quinoxaline core itself. For instance, starting from 2-chloro-3-methylquinoxaline, a variety of nucleophiles can be introduced at the 2-position to generate diverse analogues that can then be subjected to carboxylation or derivatization. mdpi.com

Another innovative approach involves the use of ionic liquids as both solvent and catalyst for the synthesis of 3-methylquinoxaline-2-carboxylic acid itself. A method has been described for the synthesis of the target product through cyclization and hydrolysis reactions using an amine and an α-halogenated-β-ketoester as raw materials in an ionic liquid system. google.com This approach offers advantages such as high yield, high purity, and the potential for catalyst recycling. Further exploration of this methodology could lead to the development of novel analogues by varying the starting materials.

Furthermore, research into the synthesis of related quinoxaline derivatives, such as 3-aroxymethylquinoxaline-2-carboxylic acids, provides a template for creating new analogues. This involves the radical bromination of the 3-methyl group of ethyl 3-methylquinoxaline-2-carboxylate, followed by nucleophilic substitution with various aryloxy anions and subsequent hydrolysis of the ester. ccspublishing.org.cn This pathway opens up possibilities for introducing a wide range of substituents at the 3-position, leading to a diverse library of new compounds.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of Quinoxaline-2-carboxylates with Transition Metal Ions

Quinoxaline-2-carboxylate and its derivatives, including the 3-methyl substituted variant, function as bidentate ligands. The coordination typically involves one of the heterocyclic nitrogen atoms of the quinoxaline (B1680401) ring and an oxygen atom from the carboxylate group. eurjchem.comisca.in This N,O-chelation forms a stable five-membered ring with the metal center, a thermodynamically favorable arrangement that drives complex formation. The electronic properties of the quinoxaline ring system and the nature of the metal ion influence the strength and geometry of the resulting coordinate bonds. Studies on various quinoxaline-based ligands demonstrate their capacity to coordinate with a range of transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-methylquinoxaline-2-carboxylate is typically achieved by reacting a soluble salt of the ligand (e.g., Sodium 3-methylquinoxaline-2-carboxylate) with a transition metal salt in a suitable solvent. mdpi.com The resulting products can be isolated as crystalline solids and are characterized using a combination of analytical and spectroscopic methods. isca.me

Depending on the reaction stoichiometry, the nature of the metal ion, and the presence of other coordinating species (like solvents or counter-ions), 3-methylquinoxaline-2-carboxylate can form both mononuclear and polynuclear complexes. isca.inisca.me

Mononuclear Complexes: In these structures, a single metal ion is coordinated by one or more ligand molecules. For example, a metal ion with a coordination number of six might coordinate to three bidentate 3-methylquinoxaline-2-carboxylate ligands, forming a complex with the general formula [M(L)₃]ⁿ⁺. Monomeric structures are common, such as the pseudotetrahedral geometry observed in some Zn(II) complexes with related quinoxaline ligands. ijfans.org

Polynuclear Complexes: These complexes feature two or more metal centers linked by bridging ligands. The carboxylate group of the 3-methylquinoxaline-2-carboxylate ligand is adept at bridging metal ions, leading to the formation of dimers, trimers, or extended polymeric chains. isca.inresearchgate.net For instance, some Cu(II) halide complexes with substituted quinoxalines are known to form polymeric structures with halide or ligand bridges. isca.in Similarly, cobalt complexes can form linear trinuclear arrays. The formation of these higher-nuclearity structures is a key feature of carboxylate coordination chemistry. wikipedia.org

The versatility of 3-methylquinoxaline-2-carboxylate as a ligand stems from its distinct coordination sites: the quinoxaline nitrogen atoms and the carboxylate oxygen atoms.

Quinoxaline Nitrogen Atoms: The quinoxaline ring contains two nitrogen atoms. The nitrogen at the 1-position (N1), being adjacent to the carboxylate group, is sterically and electronically well-positioned to participate in chelation. This N1 atom acts as a Lewis base, donating a lone pair of electrons to the metal center. ijfans.org

Carboxylate Group: The carboxylate group (-COO⁻) is a highly versatile coordinating moiety. It can bind to a metal center in several ways:

Monodentate: Only one of the two oxygen atoms coordinates to the metal ion.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion, forming a four-membered chelate ring.

Bidentate Bridging: The two oxygen atoms coordinate to two different metal ions, linking them together. This mode is fundamental to the formation of polynuclear complexes. wikipedia.org

In the case of 3-methylquinoxaline-2-carboxylate, the most common coordination mode is bidentate N,O-chelation, involving the N1 ring nitrogen and one of the carboxylate oxygens.

Structural Analysis of Metal–Quinoxaline-2-carboxylate Complexes

The precise structures and coordination environments of these metal complexes are elucidated using single-crystal X-ray diffraction and various spectroscopic techniques. isca.me

Below is a table summarizing representative coordination geometries found in complexes with related quinoxaline-based ligands.

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Cu(II) | 2-(2′-pyridyl)quinoxaline | Distorted Trigonal Bipyramidal | nih.gov |

| Fe(II) | 2,3-di(2-pyridyl)-quinoxaline | Tetrahedral | rsc.orgnih.gov |

| Co(II) | 2,3-di(2-pyridyl)-quinoxaline | Tetrahedral | rsc.orgnih.gov |

| Zn(II) | 2-(2′-pyridyl)quinoxaline | Pseudotetrahedral | ijfans.org |

| Ni(II) | Quinoxaline Schiff Base | Octahedral | researchgate.net |

Spectroscopic methods are essential for characterizing these complexes, especially when single crystals are unavailable. Each technique provides specific information about the ligand's coordination and the metal's electronic environment. isca.me

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the carboxylate group. The deprotonated ligand shows strong asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. Upon coordination to a metal ion, the positions of these bands shift. The magnitude of the separation between these two bands (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate, and bridging coordination modes. Furthermore, the appearance of new, lower-frequency bands can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. eurjchem.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-orbital splitting of the transition metal ion, which is indicative of its coordination geometry. For instance, the position and intensity of d-d transition bands can help differentiate between octahedral, tetrahedral, and square planar environments for ions like Co(II), Ni(II), and Cu(II). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Chemical shift changes in the ligand's protons and carbons upon complexation provide evidence of coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), EPR spectroscopy is a powerful tool. The EPR spectrum provides information about the electronic environment of the unpaired electron(s), offering insights into the geometry and the nature of the metal-ligand bonding. researchgate.net

The table below summarizes typical spectroscopic data used in the characterization of metal complexes with quinoxaline-carboxylate type ligands.

| Spectroscopic Technique | Information Obtained | Key Features |

| Infrared (IR) | Confirmation of carboxylate coordination; M-N/M-O bond formation | Shift in ν(COO⁻) bands; appearance of new bands in the far-IR region |

| UV-Visible | Determination of coordination geometry | Position and intensity of d-d electronic transitions |

| NMR (¹H, ¹³C) | Characterization of diamagnetic complexes | Changes in chemical shifts of ligand signals upon coordination |

| EPR | Characterization of paramagnetic complexes | g-values and hyperfine splitting constants indicating metal environment |

Hydrogen Bonding and π-π Stacking Interactions in Metal-Organic Frameworks

The structural integrity and functional properties of Metal-Organic Frameworks (MOFs) derived from ligands like this compound are significantly influenced by non-covalent interactions, specifically hydrogen bonding and π-π stacking. These forces play a crucial role in dictating the dimensionality, stability, and ultimately the potential applications of the resulting framework.

The deprotonated form of 3-methylquinoxaline-2-carboxylic acid, the 3-methylquinoxaline-2-carboxylate anion, serves as the organic linker in the formation of these MOFs. This ligand possesses several key features that facilitate the formation of extensive supramolecular networks. The carboxylate group provides a primary site for coordination with metal centers, while the quinoxaline ring, being an aromatic system, is predisposed to engage in π-π stacking interactions. Furthermore, the nitrogen atoms within the quinoxaline ring can act as hydrogen bond acceptors.

In the crystal structure of the related compound, 3-methylquinoxaline-2-carboxylic acid 4-oxide monohydrate, molecules are linked into a two-dimensional network through intermolecular O—H⋯O and O—H⋯N hydrogen bonds nih.gov. This observation underscores the inherent capacity of the quinoxaline moiety to participate in hydrogen bonding, a characteristic that is expected to be retained when it is incorporated into a MOF structure.

Within a hypothetical MOF constructed with 3-methylquinoxaline-2-carboxylate linkers, hydrogen bonds can form between the nitrogen atoms of the quinoxaline ring and hydrogen-donating species, such as coordinated water molecules or other functional groups present on co-ligands. Extensive hydrogen bonding is a key factor in generating three-dimensional networks in coordination complexes mdpi.com.

In addition to hydrogen bonding, π-π stacking interactions are another critical factor in the assembly of MOFs. These interactions occur between the aromatic quinoxaline rings of adjacent ligands. The arrangement of these rings, whether face-to-face or offset, can significantly influence the electronic and physical properties of the material rsc.org. The presence of the methyl group on the quinoxaline ring can also affect the nature and strength of these stacking interactions.

The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and robust architectures. For instance, in some cadmium-based MOFs, the presence or absence of π-π stacking interactions has been shown to directly impact the photoluminescence properties of the material rsc.org. The establishment of destabilizing π-π stacking interactions can lead to unexpected shifts in emission spectra rsc.org.

The following table summarizes the key structural features of the 3-methylquinoxaline-2-carboxylate ligand that contribute to these non-covalent interactions within a MOF.

| Interaction Type | Participating Functional Group(s) | Potential Role in MOF Structure |

| Hydrogen Bonding | Quinoxaline Nitrogen Atoms | Stabilization of the framework, dictating ligand orientation, and influencing pore size and shape. |

| π-π Stacking | Quinoxaline Aromatic Ring | Enhancing structural stability, influencing electronic properties, and creating specific packing motifs. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides a detailed map of the molecular skeleton and the connectivity of atoms.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms within a molecule. For sodium 3-methylquinoxaline-2-carboxylate, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the methyl group and the aromatic quinoxaline (B1680401) ring. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic shielding around the proton.

The spectrum would feature a singlet for the three equivalent protons of the methyl group (-CH₃). The four protons on the benzene (B151609) portion of the quinoxaline ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Due to their different positions, they would likely present as a complex pattern of multiplets, arising from spin-spin coupling with adjacent protons. The exact chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the quinoxaline core. Protons on carbons adjacent to a carboxylic acid group generally absorb in the 2-3 ppm region. libretexts.org

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Methyl Protons (-CH₃) | ~2.5 - 3.0 | Singlet (s) | 3H |

| Aromatic Protons (H5, H6, H7, H8) | ~7.5 - 8.5 | Multiplets (m) | 4H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The carbonyl carbon of a carboxylic acid is typically deshielded and appears in the 160-180 ppm range. libretexts.org

The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule: one for the methyl group, one for the carboxylate carbon (-COO⁻), and eight for the carbons of the quinoxaline ring system. The chemical shifts of the aromatic carbons provide insight into the electronic structure of the heterocyclic ring, while the positions of the methyl and carboxylate carbons confirm the presence of these key functional groups.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | ~20 - 25 |

| Aromatic Carbons (C5, C6, C7, C8) | ~125 - 135 |

| Aromatic Carbons (C4a, C8a) | ~138 - 142 |

| Quinoxaline Carbons (C2, C3) | ~145 - 155 |

| Carboxylate Carbon (-COO⁻) | ~165 - 175 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the environment of nitrogen atoms. For this compound, this method is particularly valuable for understanding the coordination of the sodium ion. The chemical shifts of the two nitrogen atoms in the quinoxaline ring can indicate their involvement in complex formation. Changes in the ¹⁵N chemical shifts compared to the parent carboxylic acid can provide evidence of coordination between the nitrogen lone pairs and the sodium cation. Advanced two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish correlations between the nitrogen atoms and nearby protons, further solidifying the structural assignment of the complex.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, measures the vibrational modes of a molecule. These spectra provide a unique "fingerprint" that is highly specific to the compound's structure and functional groups.

FT-IR spectroscopy is particularly sensitive to polar functional groups. The conversion of 3-methylquinoxaline-2-carboxylic acid to its sodium salt induces significant and characteristic changes in the IR spectrum. The most notable change is the disappearance of the broad O-H stretching band (typically around 2450-3300 cm⁻¹) and the sharp C=O stretching band of the carboxylic acid group (around 1718 cm⁻¹). chemicalbook.com

In their place, two new strong absorption bands appear, which are characteristic of the carboxylate anion (-COO⁻). spectroscopyonline.com These are:

Asymmetric stretching vibration (νₐₛ(COO⁻)) : A strong, broad band typically found in the 1540–1650 cm⁻¹ region.

Symmetric stretching vibration (νₛ(COO⁻)) : A less intense, but sharp, band appearing in the 1360–1450 cm⁻¹ region. spectroscopyonline.com

The presence of these two bands, and the absence of the carboxylic acid bands, provides definitive evidence for the formation of the sodium carboxylate salt. Other bands, such as the C-H out-of-plane deformations observed for the acid at 774-749 cm⁻¹, are expected to remain in the spectrum of the salt. chemicalbook.com

Table 3: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | 3-methylquinoxaline-2-carboxylic acid | This compound (Expected) |

| O-H stretch (acid) | ~2453 | Absent |

| C=O stretch (acid) | ~1718 | Absent |

| Asymmetric -COO⁻ stretch | Absent | ~1540 - 1650 |

| Symmetric -COO⁻ stretch | Absent | ~1360 - 1450 |

| C-H out-of-plane deformation | 774, 766, 749 | Present |

FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic quinoxaline ring system. Vibrations such as ring breathing modes and C-C stretching within the aromatic structure are often strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For quinoxaline derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The UV spectrum of 3-methylquinoxaline-2-carboxylic acid, the acidic form of the titular sodium salt, dissolved in ethanol (B145695), exhibits distinct absorption bands that are characteristic of the quinoxaline chromophore. rivm.nl

The observed absorption maxima (λmax) correspond to specific electronic transitions within the molecule. The quinoxaline ring system gives rise to π → π* transitions, which are typically of high intensity, and n → π* transitions, which are generally weaker. nih.govresearchgate.net The spectrum for 3-methylquinoxaline-2-carboxylic acid shows three main peaks at 204.00 nm, 241.00 nm, and 320.00 nm. rivm.nl The bands in the shorter wavelength region are generally attributed to π → π* transitions of the aromatic system, while the band at the longer wavelength may have contributions from both π → π* and n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazine (B50134) ring. nih.gov The carboxylate group, being a substituent on the quinoxaline ring, can influence the position and intensity of these absorption bands.

| Peak No. | Wavelength (λmax) [nm] | Absorbance | Associated Electronic Transition (Tentative) |

|---|---|---|---|

| 1 | 320.00 | 0.4327 | π → π* and n → π |

| 2 | 241.00 | 1.6550 | π → π |

| 3 | 204.00 | 2.0387 | π → π* |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, with the molecular formula C₁₀H₇N₂NaO₂, the theoretical exact mass can be calculated. This calculated mass serves as a reference for comparison with the experimentally determined value from an HRMS instrument. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an indispensable tool for confirming the identity of a synthesized compound and ensuring its purity.

Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC–ECNI-MS) for Trace Analysis

Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is a highly sensitive technique for detecting and quantifying trace amounts of electrophilic compounds. This compound, being a salt, is non-volatile and would require chemical derivatization to a more volatile form before it could be analyzed by GC-MS. jfda-online.com ECNI is particularly effective for compounds that can stabilize a negative charge, such as those containing electronegative atoms or extensive conjugated systems. While direct application to the sodium salt is not feasible, derivatized forms of the quinoxaline structure might be amenable to this technique for trace-level analysis in complex matrices. nih.govsemanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) is a highly selective and sensitive method for the analysis of 3-methylquinoxaline-2-carboxylic acid (MQCA), the conjugate acid of the sodium salt, in complex mixtures such as biological and food samples. nih.govnih.govakjournals.com This technique couples the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry.

In a typical LC-MS/MS analysis of MQCA, the compound is first separated on a C18 reversed-phase column. nih.govnih.gov Detection is then carried out using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). nih.govakjournals.com In this mode, the precursor ion (the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of selectivity and sensitivity. For MQCA, characteristic diagnostic ions have been identified, including product ions at m/z 143 and 145. akjournals.com The limit of quantitation for MQCA using this method can be as low as 0.1 µg/kg in various food matrices. nih.gov

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase C18 column nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govakjournals.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion ([M+H]⁺) | m/z 189 |

| Product Ions | m/z 143, 145 akjournals.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Analysis for Precise Atomic Arrangement

For a successful analysis, a single crystal of the compound of suitable size and quality is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

From the crystal structures of other quinoxaline derivatives, it is known that the quinoxaline ring is generally planar. tandfonline.comtandfonline.com A single-crystal X-ray analysis of this compound would precisely determine the geometry of the quinoxaline core, the orientation of the methyl and carboxylate groups, and the coordination of the sodium ion with the carboxylate and potentially with the nitrogen atoms of the quinoxaline ring or water molecules of crystallization. This would provide invaluable insight into the solid-state packing and intermolecular forces that govern the crystal lattice. tandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify the diverse intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules interact. The analysis generates a unique three-dimensional surface, known as the Hirshfeld surface, for a molecule, which is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules.

While specific crystallographic data for this compound is not publicly available, a comprehensive understanding of its potential intermolecular interactions can be derived from analyses of closely related quinoxaline derivatives. mdpi.comresearchgate.netalfa-chemistry.com The methodology involves mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), to identify regions of significant intermolecular contact.

The dnorm surface highlights intermolecular contacts by color-coding: red regions indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds; white regions represent contacts approximately equal to the van der Waals radii; and blue regions show contacts longer than the van der Waals radii. For a molecule like this compound, the key interaction sites would involve the quinoxaline ring system, the methyl group, the carboxylate group, and the sodium cation.

Based on studies of similar quinoxaline carboxylates and related heterocyclic systems, a hypothetical breakdown of the intermolecular contacts for this compound can be projected. The primary interactions stabilizing the crystal structure would likely include:

O···H/H···O Contacts: These would be among the most significant interactions, representing hydrogen bonds between the oxygen atoms of the carboxylate group and hydrogen atoms of neighboring molecules, likely from the methyl group or the aromatic quinoxaline ring. The presence of the sodium ion would also lead to strong ion-dipole interactions with the carboxylate oxygen atoms.

H···H Contacts: These interactions, arising from contacts between hydrogen atoms on the methyl groups and the quinoxaline rings of adjacent molecules, typically constitute a large portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery.

C···H/H···C Contacts: These represent C–H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of the quinoxaline ring of a neighbor. These are crucial for the stabilization of layered or stacked arrangements.

N···H/H···N Contacts: The nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors, forming weak N···H–C interactions with hydrogen atoms from adjacent molecules.

C···C and C···N/N···C Contacts: These contacts are indicative of π-π stacking interactions between the aromatic rings of neighboring quinoxaline moieties, which are a common feature in the crystal packing of such planar heterocyclic systems.

The quantitative contribution of each type of interaction can be presented in a data table, which for a hypothetical crystal of this compound, might look as follows.

| Interaction Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| O···H/H···O | 25 - 35 % | Represents strong hydrogen bonds and ion-dipole interactions involving the carboxylate group. |

| H···H | 30 - 40 % | Comprises a large portion of the surface, arising from contacts between peripheral hydrogen atoms. |

| C···H/H···C | 15 - 20 % | Indicates C–H···π interactions, contributing to the stability of the crystal packing. |

| C···C | 5 - 10 % | Suggests the presence of π-π stacking between quinoxaline rings. |

| N···H/H···N | 3 - 7 % | Represents weak hydrogen bonds involving the quinoxaline nitrogen atoms. |

| Other (e.g., Na···N, Na···C) | < 5 % | Includes various other weak interactions within the crystal lattice. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to study quinoxaline (B1680401) derivatives, providing detailed information on their geometry, molecular orbitals, and electronic properties. researchgate.netssrn.com Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G** or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.govdergi-fytronix.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For the 3-methylquinoxaline-2-carboxylate anion, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. researchgate.net

Conformational analysis, an extension of geometry optimization, explores different spatial arrangements of atoms (conformers) and their relative energies. For the 3-methylquinoxaline-2-carboxylate anion, a key point of conformational flexibility involves the orientation of the carboxylate group relative to the quinoxaline ring. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. dergi-fytronix.com The planarity of the quinoxaline ring system is a defining feature, while the methyl and carboxylate groups are substituents whose precise positioning is determined through these energy minimization calculations.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Optimized Geometry | The lowest-energy arrangement of atoms, providing bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Conformational Energy | The energy difference between different spatial arrangements (conformers). | DFT Calculations |

| Rotational Barriers | The energy required to rotate around a specific bond, such as the C-C bond connecting the carboxylate group to the ring. | Potential Energy Surface Scan via DFT |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cnmdpi.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters. researchgate.net

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. For the 3-methylquinoxaline-2-carboxylate anion, the HOMO is typically distributed over the electron-rich quinoxaline ring system, while the LUMO is also located on the aromatic system, often with significant contributions from the electron-withdrawing carboxylate group.

| Parameter | Symbol | Significance | Typical Calculated Value (eV) for similar systems |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate an electron (ionization potential). | -6.1 to -6.5 researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept an electron (electron affinity). | -1.2 to -1.7 researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. | 4.8 to 4.9 researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by describing bonding in terms of localized orbitals. It is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, by quantifying the stabilization energy (E(2)) associated with donor-acceptor interactions. dergi-fytronix.com

In the 3-methylquinoxaline-2-carboxylate anion, significant stabilization arises from the delocalization of π-electrons within the aromatic quinoxaline ring. NBO analysis can quantify the stabilization energies from π → π* interactions between filled (donor) and empty (acceptor) orbitals within the fused ring system. It also reveals the polarization of bonds and the natural atomic charges on each atom, offering insights into the molecule's electrostatic potential. dergi-fytronix.com

| Donor NBO | Acceptor NBO | Interaction Type | Significance | Typical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|---|

| π(C-C) | π(C-C) | Intra-ring delocalization | Contributes to the aromatic stability of the quinoxaline core. | 15-25 |

| LP(O) | π(C=O) | Carboxylate resonance | Stabilizes the negative charge on the carboxylate group. | 30-50 |

| σ(C-H) of methyl | π*(C=C) of ring | Hyperconjugation | Electron donation from the methyl group to the ring. | 1-5 |

Intramolecular charge transfer (ICT) is a fundamental electronic process that can be analyzed using computational methods. The analysis of HOMO and LUMO electron density distributions is particularly informative. In many quinoxaline derivatives, electronic excitation from the ground state to the first excited state (a HOMO to LUMO transition) can lead to a significant redistribution of electron density, indicating a charge transfer character. researchgate.net

For 3-methylquinoxaline-2-carboxylate, the electron-donating methyl group and the electron-withdrawing carboxylate group attached to the π-conjugated quinoxaline system create an environment conducive to ICT. The distribution of molecular orbitals can show whether a potential electronic transition would move electron density from one part of the molecule to another. While ligand-to-metal charge transfer (LMCT) is a known phenomenon for carboxylate complexes with transition metals, it is less relevant for a simple sodium salt. nih.govnih.gov

DFT calculations are a reliable method for predicting the vibrational frequencies of a molecule. The calculated frequencies correspond to the vibrational modes that are active in infrared (IR) and Raman spectroscopy. By comparing the theoretical vibrational spectrum with experimental data, the accuracy of the optimized molecular structure can be validated. ssrn.com Furthermore, computational methods can also predict other spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts, which can aid in the confirmation of the molecular structure. researchgate.net The computational prediction of the UV-Vis spectrum, by calculating the energies of electronic transitions, is also a common application that connects directly to the HOMO-LUMO analysis. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors and using statistical methods to find a mathematical relationship between these descriptors and the observed activity.

For quinoxaline derivatives, QSAR models have been successfully developed to predict their anticancer activity. researchgate.netnih.gov These studies involve calculating various descriptors for a series of related molecules and correlating them with experimental data, such as inhibitory concentrations. The resulting models can help in understanding the structural requirements for a desired activity and in designing new, more potent compounds. Key molecular descriptors often identified in QSAR studies on quinoxaline derivatives include electronic, topological, and quantum-chemical parameters. nih.gov

Development of Predictive Models Using Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the chemical structure of compounds with their biological activities. researchgate.net These models utilize molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For quinoxaline derivatives, QSAR models have been instrumental in predicting their anticancer activities. nih.gov

The development of these models involves calculating a wide range of molecular descriptors, which can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

By employing statistical methods like multiple linear regression, researchers can build equations that link these descriptors to the observed biological activity, such as the half-maximal inhibitory concentration (IC50). nih.gov For instance, a 2D-QSAR model developed for quinoxaline derivatives against triple-negative breast cancer identified several key descriptors that influence their potency. nih.gov Such models are valuable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. nih.govnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Quinoxaline Derivatives

| Descriptor Type | Specific Descriptor | Description |

|---|---|---|

| Electronic | Zcomp Dipole | A measure of the molecule's overall polarity. |

| Topological | Epsilon3 | An energy dispersive descriptor related to molecular connectivity. |

| Gene-related | T_T_C_6 | A descriptor related to the presence of specific atom-centered fragments. |

| Force Field | MMFF_6 | A descriptor related to the strain energy of the molecule calculated using a specific force field. |

| Physicochemical | XA | A descriptor representing the most hydrophobic to hydrophilic distance. |

Identification of Key Molecular Features Influencing Chemical Properties

Through the analysis of predictive models and computational studies, key molecular features that influence the chemical and biological properties of quinoxaline derivatives have been identified. For 3-methylquinoxaline derivatives, certain structural components are crucial for their activity.

Studies on various 3-methylquinoxaline analogs have revealed that modifications at different positions of the quinoxaline ring and the substituent at the 2-position can significantly impact their biological effects. researchgate.netnih.gov For example, in the context of VEGFR-2 inhibition, the presence of specific hydrogen bond donors and acceptors, as well as hydrophobic groups, is critical for strong binding to the receptor's active site. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net For derivatives of quinoxalin-2(1H)-one, it was found that both electron-donating and electron-accepting substituents can reduce this energy gap, thereby influencing their redox properties. researchgate.net The methyl group in 3-methylquinoxaline-2(1H)-one, a related compound, acts as an electron-donating group, which affects its electronic characteristics. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (from a theoretical binding perspective)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Sodium 3-methylquinoxaline-2-carboxylate, and a biological target, typically a protein. nih.govfigshare.com These methods provide a theoretical perspective on the binding affinity and the stability of the resulting complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This is achieved by sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their predicted binding energy. Studies on 3-methylquinoxaline derivatives have utilized molecular docking to investigate their potential as inhibitors of various enzymes, such as VEGFR-2. researchgate.netnih.gov

Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability. nih.gov

Investigation of Preferential Binding Modes and Active Site Interactions

Molecular docking studies have been instrumental in elucidating the preferential binding modes of 3-methylquinoxaline derivatives within the active sites of their biological targets. For instance, in studies where these derivatives were docked into the active site of the VEGFR-2 receptor, specific and crucial interactions with key amino acid residues were identified. researchgate.net

These interactions typically include:

Hydrogen bonds: These are formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein.

Electrostatic interactions: These involve charged groups on the ligand and the protein.

π-π stacking: This can occur between aromatic rings on the ligand and aromatic amino acid residues.

In the case of VEGFR-2 inhibitors, designed 3-methylquinoxaline derivatives were shown to form hydrogen bonds and various hydrophobic and electrostatic interactions with residues in the kinase domain, mimicking the binding of known inhibitors like Sorafenib. researchgate.net The carboxylate group of this compound is a key functional group that can participate in various binding modes, including bridging and chelating interactions with metal ions or forming strong hydrogen bonds with receptor sites. researchgate.netbuffalo.edu

Table 2: Predicted Interactions of a Designed 3-Methylquinoxaline Derivative with VEGFR-2 Active Site Residues

| Interaction Type | Amino Acid Residue |

|---|---|

| Salt-bridge Hydrogen Bond | GLU883 |

| Carbon-Hydrogen Bond | GLY844, GLU876, GLY1046 |

| Electrostatic (Attractive Charge) | GLU883 |

| π-Cation/Anion | LYS866 |

| π-Sulfur | CYS1043, CYS1022 |

| Hydrophobic (π-Alkyl) | ILE886, LEU1047, VAL846 |

Data derived from a study on designed 3-methylquinoxaline derivatives. researchgate.net

Evaluation of Protein-Ligand Complex Stability

Several parameters are analyzed from MD simulation trajectories to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions interacting with the ligand are expected to show reduced fluctuations if the binding is stable. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. researchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein. A stable Rg value indicates that the protein is not unfolding upon ligand binding. researchgate.net

These analyses provide a detailed, theoretical understanding of how a ligand like this compound might behave when bound to a biological target, complementing the static picture provided by molecular docking. nih.govnih.gov

Advanced Material Applications Excluding Biological and Clinical Aspects

Quinoxaline (B1680401) Derivatives as Building Blocks for Fluorescent Materials

Quinoxaline is recognized as a fundamental fluorophore, and its derivatives are extensively explored for creating novel fluorescent materials. nih.gov The core structure's ability to undergo changes in absorption and emission wavelengths through chemical modification is a key factor driving this research. nih.govresearchgate.net Scientists can fine-tune the photophysical properties by introducing different functional groups, leading to materials with tailored fluorescence characteristics. nih.gov

A common strategy involves creating donor-acceptor (D-A) type molecules, where the electron-deficient quinoxaline core acts as the acceptor. rsc.org For instance, a series of D-A-D molecules synthesized by integrating a diphenylquinoxaline core with anthracene (B1667546) or pyrene (B120774) chromophores exhibited aggregation-induced emission (AIEE) or aggregation-enhanced emission (AEE). rsc.org This phenomenon, where the molecules are non-emissive in solution but become highly fluorescent in an aggregated or solid state, is crucial for applications in solid-state lighting and sensors. scholaris.canih.gov The highly twisted structure of these molecules restricts co-planar arrangements, which is a key factor for the AEE property. rsc.org

Research has also focused on synthesizing quinoxaline-based compounds that emit in the deep blue region of the spectrum, which is important for displays and lighting. A series of such compounds demonstrated deep blue light emission in both solution and solid states, with some exhibiting non-typical aggregation-induced enhanced emission. researchgate.net The thermal stability of these materials is also a significant advantage, with decomposition temperatures often exceeding 300°C, a critical requirement for durable electronic devices. scholaris.ca

The versatility of quinoxaline derivatives extends to the creation of stimuli-responsive materials. Certain pyrene- and anthracene-containing quinoxaline derivatives have shown reversible piezo-fluorochromic (color change with pressure) and thermochromic (color change with heat) behaviors, respectively. rsc.org This switching of solid-state luminescence is attributed to solid-solid phase transitions between different molecular packing modes. rsc.org

Table 1: Photophysical Properties of Selected Quinoxaline-Based Fluorescent Compounds

| Compound Type | Emission Type | Emission Color (Solid State) | Key Property |

|---|---|---|---|

| Diphenylquinoxaline-Pyrene | AEE | Bluish-Green to Yellow | Piezo-fluorochromism rsc.org |

| Diphenylquinoxaline-Anthracene | AEE | On-Off Switching | Thermochromism rsc.org |

| Biphenyl-substituted Quinoxaline | AIE | Blue | High Thermal Stability scholaris.ca |

Integration into Organic Semiconductors and Diodes

The electron-deficient character of the quinoxaline ring makes its derivatives excellent candidates for n-type semiconductors and electron-transporting materials (ETMs) in organic electronic devices. nih.govqmul.ac.uk They are widely incorporated into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govnih.gov